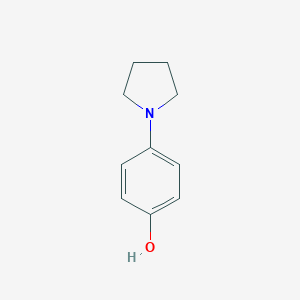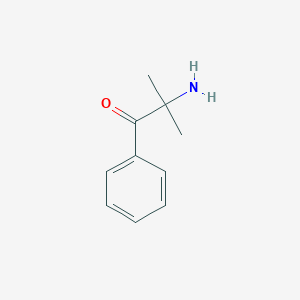
2-Amino-2-methyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-1-phenylpropan-1-one, also known as alpha-methylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-2-methyl-1-phenylpropan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased stimulation and cognitive enhancement.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Amino-2-methyl-1-phenylpropan-1-one can increase alertness, improve cognitive function, and enhance memory. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-2-methyl-1-phenylpropan-1-one in lab experiments is its potential as a stimulant and cognitive enhancer. This makes it a useful tool for studying the central nervous system and cognitive function. However, its potential for abuse and its lack of FDA approval for human use are limitations that should be considered when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Amino-2-methyl-1-phenylpropan-1-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, the potential for abuse and the lack of FDA approval for human use should be further investigated in order to determine the safety and efficacy of this compound.
Conclusion
In conclusion, 2-Amino-2-methyl-1-phenylpropan-1-one is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance. Its synthesis method involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride. It has been studied for its effects on the central nervous system, including its potential as a stimulant and cognitive enhancer. Its exact mechanism of action is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. While it has potential as a useful tool for studying the central nervous system and cognitive function, its potential for abuse and lack of FDA approval for human use should be considered when using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate product, 1-phenyl-2-nitropropene. The nitropropene is then reacted with aluminum amalgam and methylamine to produce the final product, 2-Amino-2-methyl-1-phenylpropan-1-one.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-1-phenylpropan-1-one has been used in scientific research as a potential psychoactive substance. It has been studied for its effects on the central nervous system, including its potential as a stimulant and its ability to enhance cognitive function. It has also been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD.
Propiedades
IUPAC Name |
2-amino-2-methyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOVIPBNXUODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-1-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





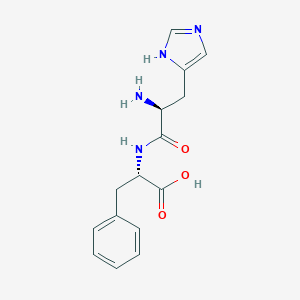
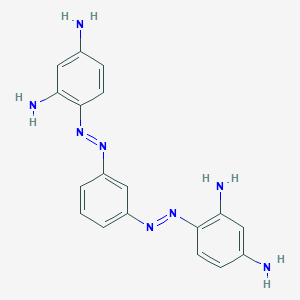
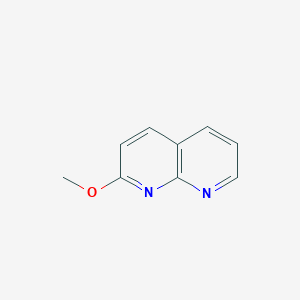
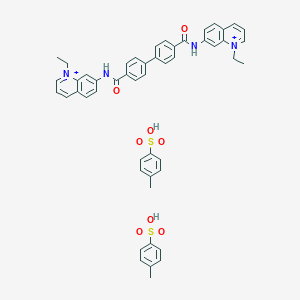

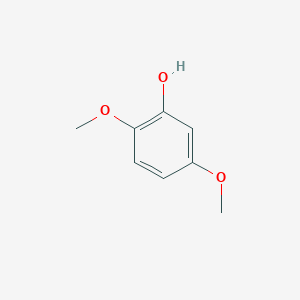
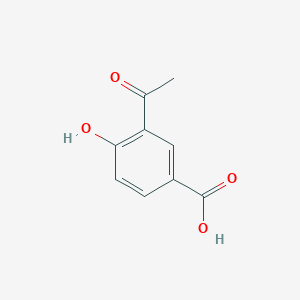
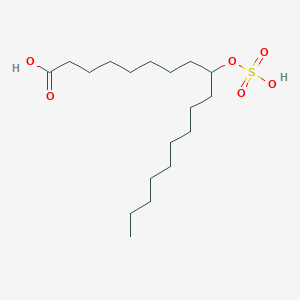
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)
